molecular formula C24H20Br2N2Ni B6298133 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide CAS No. 659747-99-6

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6298133
CAS No.: 659747-99-6
M. Wt: 554.9 g/mol
InChI Key: ZXSHWICXPBXTFR-UHFFFAOYSA-L
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Description

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is a coordination compound that features a nickel(II) center coordinated by two imine ligands derived from 1-naphthylamine and butane-2,3-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the Schiff base ligand formed from the condensation of 1-naphthylamine and butane-2,3-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where the imine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) species, while reduction could produce nickel(I) species. Ligand substitution reactions would result in new nickel(II) complexes with different ligands .

Scientific Research Applications

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has several scientific research applications, including:

    Catalysis: It can act as a catalyst in various organic transformations, such as hydrogenation and polymerization reactions.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or magnetic properties.

    Biological Studies: It can be used in studies to understand the interaction of metal complexes with biological molecules, potentially leading to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The imine ligands can also play a role in stabilizing reactive intermediates and influencing the overall reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(N-phenyl)imino]butane-nickel(II)-dibromide
  • 2,3-Bis[(N-2-naphthyl)imino]butane-nickel(II)-dibromide
  • 2,3-Bis[(N-1-naphthyl)imino]butane-cobalt(II)-dibromide

Uniqueness

2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is unique due to the presence of 1-naphthyl groups, which can impart distinct electronic and steric properties compared to phenyl or 2-naphthyl groups. Additionally, the nickel(II) center can exhibit different reactivity and coordination behavior compared to other metal centers such as cobalt(II).

Properties

IUPAC Name

dibromonickel;2-N,3-N-dinaphthalen-1-ylbutane-2,3-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2.2BrH.Ni/c1-17(25-23-15-7-11-19-9-3-5-13-21(19)23)18(2)26-24-16-8-12-20-10-4-6-14-22(20)24;;;/h3-16H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSHWICXPBXTFR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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